TIPS-Protected Alkynes Deliver Superior Yields in Cadiot–Chodkiewicz Cross-Coupling vs. TMS-Protected Alkynes
In a systematic study of bulky trialkylsilyl acetylenes in Cadiot–Chodkiewicz cross-coupling, Marino and Nguyen demonstrated that TIPS-protected acetylenes undergo coupling with bromoalkynes to afford unsymmetrical diynes in good yields, whereas TMS-acetylene suffers from significant desilylation under the basic, copper(I)-catalyzed reaction conditions, leading to homocoupled byproducts and diminished yields of the desired cross-coupled product [1]. The TIPS group provides sufficient steric shielding to suppress nucleophilic attack at silicon while maintaining reactivity at the alkyne terminus.
| Evidence Dimension | Resilience to desilylation under Cadiot–Chodkiewicz conditions (CuCl, amine base, RT to mild heating) |
|---|---|
| Target Compound Data | TIPS-acetylene cross-coupling yields: generally 70–90% for representative unsymmetrical diyne products (class-level data) [1] |
| Comparator Or Baseline | TMS-acetylene: extensive desilylation observed; yields severely compromised by homocoupling side reactions (class-level data) [1] |
| Quantified Difference | TIPS analogs routinely achieve >70% isolated yield vs. TMS analogs which often give <30% desired cross-coupled product due to competitive deprotection [1] |
| Conditions | Cadiot–Chodkiewicz cross-coupling: CuCl, aq. butylamine or EtNH₂, RT, 1–3 h |
Why This Matters
For procurement decisions, selecting the TIPS-protected heptadiynol directly translates to substantially higher isolated yields in the critical C(sp)–C(sp) bond-forming step, avoiding costly purification of complex homocoupling mixtures.
- [1] Marino, J. P.; Nguyen, H. N. Bulky Trialkylsilyl Acetylenes in the Cadiot–Chodkiewicz Cross-Coupling Reaction. J. Org. Chem. 2002, 67 (19), 6841–6844. View Source
